molecular formula C7H6ClNO2 B13655270 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone

Cat. No.: B13655270
M. Wt: 171.58 g/mol
InChI Key: RVAKOCSLNQJMON-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a hydroxyl group at the third position, and an ethanone group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxypyridine followed by the introduction of an ethanone group. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-4-ylethanone.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the nucleophile.

Major Products Formed:

    Oxidation: Formation of 2-chloro-3-pyridinecarboxylic acid.

    Reduction: Formation of 3-hydroxypyridin-4-ylethanone.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological properties.

    1-(3-Hydroxypyridin-2-yl)ethanone: The position of the hydroxyl group is different, leading to variations in chemical behavior and applications.

Uniqueness: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(2-chloro-3-hydroxypyridin-4-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-9-7(8)6(5)11/h2-3,11H,1H3

InChI Key

RVAKOCSLNQJMON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)O

Origin of Product

United States

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